N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. One pyrazole ring is substituted with methyl groups at positions 1 and 5, while the other pyrazole ring contains a methyl group at position 1 and an amine group at position 3. The compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₇H₁₃N₃·HCl, with a molecular weight of 179.66 g/mol (free base) and 216.07 g/mol (hydrochloride form). Key structural features include:
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-9(7-12-15(8)3)6-11-10-4-5-14(2)13-10;/h4-5,7H,6H2,1-3H3,(H,11,13);1H |
InChI Key |
ZITMJRRBSDZBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as 3-chloromethyl-1,5-dimethylpyrazole, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other heterocyclic compounds and materials.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride can be compared to other pyrazole-based derivatives, as outlined below:
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations :
Structural Variations: The target compound lacks electron-withdrawing groups (e.g., chloro, cyano) present in derivatives like 3a and 4-chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazol-3-amine . These substituents influence electronic properties and reactivity.
Synthesis Complexity :
- Carboxamide derivatives (e.g., 3a–3p ) require multi-step coupling reactions with EDCI/HOBt, yielding 62–71% . The target compound’s simpler structure may allow higher synthetic efficiency.
Physicochemical Properties: Melting points for carboxamide derivatives (3a–3e) range from 123–183°C, reflecting crystallinity influenced by aryl and cyano groups . The target compound’s hydrochloride salt likely has a higher melting point than its free base, though data is unavailable.
Spectral Signatures :
- The target compound’s ¹H-NMR would show methyl signals near δ 2.5–2.7 ppm (similar to 3a–3e ) and aromatic protons absent due to the lack of aryl substituents .
Functional Group Impact: Hydrochloride salts improve aqueous solubility compared to neutral analogs (e.g., C₂₁H₁₅ClN₆O) . The absence of carboxamide or cyano groups in the target compound may reduce hydrogen-bonding capacity, affecting biological interactions.
Research Implications
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a complex organic compound belonging to the pyrazole family, characterized by its unique molecular structure and promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H15ClN5
- Molecular Weight : 241.72 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects through several mechanisms:
- Serotonin Receptor Modulation : Research indicates that this compound interacts with serotonin receptors, potentially influencing mood regulation and anxiety disorders. Its ability to modulate these receptors suggests a role in the treatment of various psychiatric conditions.
- Enzyme Interaction : The compound has been shown to bind to specific enzymes, altering their activity. This interaction may contribute to its antimicrobial and anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Effects
The compound's antimicrobial activity has been explored against different pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in E. coli and S. aureus |
| Fungi | Effective against Candida albicans in preliminary assays |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Serotonin Receptor Interaction
A study published in 2023 examined the interaction of this compound with serotonin receptors. The results indicated that the compound could act as a partial agonist at 5-HT2A receptors, which are implicated in mood disorders. This suggests potential applications in treating depression and anxiety.
Case Study 2: Anticancer Activity
In another study focusing on cancer therapy, researchers tested the compound against human breast cancer cell lines. The results showed significant cytotoxic effects at low concentrations, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpyrazole | Simpler structure | Less biological activity compared to N-[...] |
| 4-Aminoantipyrine | Lacks dual pyrazole | Known for analgesic properties |
| 3-Amino-pyrazole | Basic structure | Limited application scope in medicinal chemistry |
This compound stands out due to its complex structure that allows for multiple interactions within biological systems, potentially leading to diverse therapeutic applications not seen in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
